N-(4-fluorobenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Description
The compound “N-(4-fluorobenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide” is a complex organic molecule. It contains a fluorobenzyl group, a pentyl chain, and a tetrahydroquinazoline ring with two carbonyl groups and a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a tetrahydroquinazoline ring, which is a bicyclic structure containing four nitrogen atoms. The fluorobenzyl group would contribute an aromatic ring to the structure, and the pentyl chain would be a linear alkyl group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the fluorine atom, the carbonyl groups, and the amide group . These functional groups could participate in various chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a fluorine atom could affect its polarity and reactivity .Scientific Research Applications
- MTC demonstrated several beneficial effects:
Ischemic Stroke Protection
Water Degradation Kinetics and Photolysis
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-fluorobenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves the condensation of 4-fluorobenzaldehyde with 2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid, followed by reduction and acylation to form the final product.", "Starting Materials": [ "4-fluorobenzaldehyde", "2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid", "Sodium borohydride", "Acetic anhydride", "Pyridine", "Methanol", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: Condensation of 4-fluorobenzaldehyde with 2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid in methanol using hydrochloric acid as a catalyst to form N-(4-fluorobenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid.", "Step 2: Reduction of N-(4-fluorobenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid with sodium borohydride in methanol to form N-(4-fluorobenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide.", "Step 3: Acylation of N-(4-fluorobenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide with acetic anhydride and pyridine in diethyl ether to form the final product, N-(4-fluorobenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide." ] } | |
CAS RN |
892287-73-9 |
Product Name |
N-(4-fluorobenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide |
Molecular Formula |
C21H22FN3O3 |
Molecular Weight |
383.423 |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C21H22FN3O3/c1-2-3-4-11-25-20(27)17-10-7-15(12-18(17)24-21(25)28)19(26)23-13-14-5-8-16(22)9-6-14/h5-10,12H,2-4,11,13H2,1H3,(H,23,26)(H,24,28) |
InChI Key |
JGWYIBIVRAMNHC-UHFFFAOYSA-N |
SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=C(C=C3)F)NC1=O |
solubility |
not available |
Origin of Product |
United States |
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